Desacylsenegasaponin B

Description

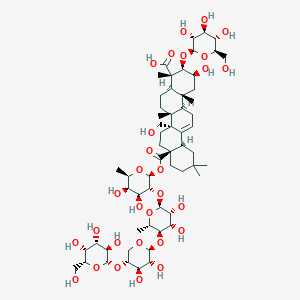

Structure

2D Structure

Properties

Molecular Formula |

C59H94O29 |

|---|---|

Molecular Weight |

1267.4 g/mol |

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C59H94O29/c1-22-32(64)38(70)45(86-48-43(75)39(71)44(23(2)81-48)85-47-40(72)35(67)29(20-79-47)84-49-41(73)36(68)33(65)27(18-60)82-49)51(80-22)88-53(78)58-13-12-54(3,4)16-25(58)24-8-9-30-55(5)17-26(63)46(87-50-42(74)37(69)34(66)28(19-61)83-50)57(7,52(76)77)31(55)10-11-56(30,6)59(24,21-62)15-14-58/h8,22-23,25-51,60-75H,9-21H2,1-7H3,(H,76,77)/t22-,23+,25+,26+,27-,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+,47+,48+,49+,50+,51+,55-,56-,57+,58+,59+/m1/s1 |

InChI Key |

YIFBBIYAJJCXDP-SGORRMAISA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of Desacylsenegasaponin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Desacylsenegasaponin B, a triterpenoid saponin isolated from the roots of Polygala tenuifolia. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the elucidation process.

Introduction

This compound belongs to the oleanane-type triterpenoid saponins, a class of natural products known for their diverse biological activities. The accurate determination of their complex structures is fundamental for structure-activity relationship (SAR) studies and further drug development. The elucidation process relies on a combination of chromatographic separation techniques and sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the key steps and data that led to the structural characterization of this compound.

Isolation and Purification

The isolation of this compound from its natural source, the roots of Polygala tenuifolia, involves a multi-step chromatographic process designed to separate this specific saponin from a complex mixture of other secondary metabolites.

Experimental Protocol: Isolation of this compound

-

Extraction: The dried roots of Polygala tenuifolia are ground into a fine powder and extracted exhaustively with methanol (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and successively partitioned with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The saponin-rich fraction is typically found in the n-BuOH layer.

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a silica gel stationary phase, eluting with a gradient of increasing polarity (e.g., a mixture of CH₂Cl₂ and MeOH).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase preparative HPLC (e.g., using a C18 column) with a methanol-water or acetonitrile-water gradient to yield the pure compound.

Diagram: Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through the comprehensive analysis of its spectroscopic data, including Mass Spectrometry and a suite of 1D and 2D NMR experiments.

3.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight of the saponin.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of the purified saponin in a suitable solvent (e.g., methanol) is infused into the ESI source.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the protonated [M+H]⁺ or [M-H]⁻ and other adduct ions (e.g., [M+Na]⁺).

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Deduced Formula | Description |

| ESI-MS | [M-H]⁻ | C₄₂H₆₄O₁₆ | Deprotonated molecular ion |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the sequence and linkage of the sugar moieties. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the complete structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

-

Sample Preparation: The purified saponin is dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

Table 2: ¹H NMR Spectroscopic Data for this compound (in Pyridine-d₅)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| H-12 | 5.45 | t | 3.5 |

| H-2 | 4.25 | m | |

| Sugar Moieties | |||

| Glc H-1' | 4.85 | d | 7.5 |

| Xyl H-1'' | 5.20 | d | 7.0 |

| Rha H-1''' | 6.35 | br s | |

| Ara H-1'''' | 5.05 | d | 6.5 |

Note: This table presents selected, representative chemical shifts. A complete assignment would include all protons.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in Pyridine-d₅)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Sugar Moieties | ||

| C-3 | 89.1 | Glc C-1' | 105.2 |

| C-12 | 122.8 | Xyl C-1'' | 106.8 |

| C-13 | 144.1 | Rha C-1''' | 102.0 |

| C-28 | 176.5 | Ara C-1'''' | 105.5 |

Note: This table presents selected, representative chemical shifts for the aglycone and anomeric carbons of the sugar units.

3.3. 2D NMR Correlations and Structural Assembly

The connectivity of the aglycone and the sugar units, as well as the sequence of the oligosaccharide chains, are determined by analyzing 2D NMR spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is essential for tracing the connectivity within each sugar ring and parts of the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the linkages between sugar units and the attachment points of the sugar chains to the aglycone.

Diagram: Key HMBC Correlations for Structural Elucidation

Caption: Key HMBC correlations in this compound.

Conclusion

The structure of this compound has been unequivocally determined through a synergistic application of chromatographic separation and comprehensive spectroscopic analysis. The data obtained from mass spectrometry and 1D/2D NMR experiments allowed for the complete assignment of the aglycone and the oligosaccharide chains, including their sequence and linkage points. This detailed structural information is a prerequisite for understanding its biological activity and for any future efforts in medicinal chemistry and drug development.

Unveiling Desacylsenegasaponin B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and detailed isolation protocols for Desacylsenegasaponin B, a triterpenoid saponin of significant interest for its potential therapeutic properties. The information presented herein is compiled from scientific literature and is intended to equip researchers with the necessary knowledge to isolate this compound for further investigation.

Natural Source

The primary and well-documented natural source of this compound is the root of Polygala tenuifolia Willd., a perennial plant belonging to the Polygalaceae family.[1][2] This plant, commonly known as "Yuan Zhi" in traditional Chinese medicine, has a long history of use for its cognitive-enhancing and anti-inflammatory effects.[1] The saponins are major bioactive constituents of Polygala tenuifolia roots.[1][2]

Isolation of this compound

The isolation of this compound from the roots of Polygala tenuifolia is a multi-step process involving extraction, fractionation, and a series of chromatographic separations. The following protocols are based on methodologies described in peer-reviewed research.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative isolation of this compound and other compounds from the roots of Polygala tenuifolia.

| Parameter | Value | Reference |

| Starting Material | ||

| Dried roots of Polygala tenuifolia | 1.5 kg | [2] |

| Extraction | ||

| Methanol extract yield | 150 g | [2] |

| Fractionation | ||

| Dichloromethane (DCM) fraction yield | 10.5 g | [2] |

| Ethyl acetate (EtOAc) fraction yield | 3.5 g | [2] |

| Aqueous (H₂O) fraction yield | 135 g | [2] |

| Final Isolated Compound | ||

| This compound (Compound 11 ) yield | 10.2 mg | [2] |

Experimental Protocols

-

Plant Material: The dried roots of Polygala tenuifolia Willd. are used as the starting material.[2]

-

Extraction: The dried roots (1.5 kg) are macerated with 80% aqueous methanol (MeOH) at room temperature. This process is repeated three times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract (150 g).[2]

-

Solvent Partitioning: The crude MeOH extract (150 g) is suspended in distilled water and successively partitioned with dichloromethane (DCM) and ethyl acetate (EtOAc).[2]

-

Fraction Collection: This partitioning yields a DCM-soluble fraction (10.5 g), an EtOAc-soluble fraction (3.5 g), and a water-soluble fraction (135 g).[2] this compound is primarily found in the aqueous fraction.

The aqueous fraction is subjected to a series of column chromatographic steps to isolate this compound.

-

Initial Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH).

-

Procedure: The aqueous fraction is loaded onto the silica gel column and eluted with a stepwise gradient of increasing methanol concentration in chloroform. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Reversed-Phase (RP-C18) Column Chromatography:

-

Stationary Phase: RP-C18 silica gel.

-

Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

-

Procedure: Fractions containing the target compound from the previous step are pooled, concentrated, and further purified on an RP-C18 column using a methanol-water gradient.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol (MeOH).

-

Procedure: Final purification is achieved by size exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to yield pure this compound (10.2 mg).[2]

-

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from the roots of Polygala tenuifolia.

Caption: Workflow for the isolation of this compound.

References

Spectroscopic Data and Structural Elucidation of Triterpenoid Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Desacylsenegasaponin B" is a member of the triterpenoid saponin class of natural products, likely originating from a plant species of the Polygala genus, which is known for producing a variety of structurally complex saponins.[1][2] While specific, publicly available spectroscopic data for a compound explicitly named "this compound" is not readily found in the searched literature, this guide provides a comprehensive overview of the characteristic spectroscopic features and analytical methodologies applicable to its structural elucidation. The data presented is based on known triterpenoid saponins isolated from the Polygala genus and related species, offering a robust framework for researchers engaged in the isolation and characterization of such compounds.

Saponins are glycosides characterized by a non-polar aglycone (triterpenoid or steroid) and one or more polar sugar chains.[3][4] Their structural diversity presents a significant challenge for characterization, making advanced spectroscopic techniques indispensable.[3][5] This guide will detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for their acquisition, and a logical workflow for the structural determination of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of saponins, providing detailed information about the carbon skeleton, the nature and sequence of sugar units, and their linkage positions.[6][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, TOCSY, NOESY/ROESY) NMR experiments is typically required for a complete structural assignment.[8][9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of non-equivalent carbon atoms, offering initial clues about the complexity of the aglycone and the number of sugar residues.[6][10] The chemical shifts are indicative of the carbon type (methyl, methylene, methine, quaternary, carbonyl, olefinic).

Table 1: Typical ¹³C NMR Chemical Shifts for Triterpenoid Saponin Aglycones (Oleanane-type) and Sugar Moieties.

| Functional Group/Carbon Position | Typical Chemical Shift (δ) Range (ppm) |

| Aglycone (Oleanane-type) | |

| Methyl (CH₃) | 15 - 35 |

| Methylene (CH₂) | 18 - 45 |

| Methine (CH) | 25 - 55 |

| Quaternary (C) | 30 - 50 |

| Oxygenated Methine (C-O) | 65 - 95 |

| Olefinic (C=C) | 110 - 150 |

| Carbonyl (C=O) | 170 - 185 |

| Sugar Moieties | |

| Anomeric Carbon (C-1') | 95 - 110 |

| Other Sugar Carbons (C-2' to C-5') | 60 - 85 |

| Sugar CH₂OH (C-6') | 60 - 70 |

Note: Chemical shifts can vary based on substitution patterns and solvent.[10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number and environment of protons in the molecule. Key signals for triterpenoid saponins include those for methyl groups, olefinic protons, and anomeric protons of the sugar units.

Table 2: Typical ¹H NMR Chemical Shifts for Triterpenoid Saponins.

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aglycone | ||

| Methyl Protons (CH₃) | 0.7 - 1.5 | s |

| Olefinic Proton (e.g., H-12) | 5.2 - 5.6 | t or dd |

| Methine Proton at C-3 (H-3) | 3.0 - 4.5 | m or dd |

| Sugar Moieties | ||

| Anomeric Protons (H-1') | 4.2 - 5.5 | d or br s |

| Other Sugar Protons | 3.0 - 4.5 | m |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet. Anomeric proton coupling constants (J) are indicative of the sugar's stereochemistry (e.g., J ≈ 7-8 Hz for β-anomers, J ≈ 2-3 Hz for α-anomers).[12][13]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and obtaining information about the sequence and composition of the sugar chains.[3][14] Electrospray ionization (ESI) is a common soft ionization technique used for saponin analysis, often coupled with tandem MS (MS/MS) for fragmentation studies.[15][16]

Table 3: Expected Mass Spectrometry Data for a Triterpenoid Saponin.

| Ion Type | Description |

| [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Pseudomolecular ions observed in positive ion mode, used to determine the molecular weight. |

| [M-H]⁻, [M+HCOO]⁻ | Pseudomolecular ions observed in negative ion mode. |

| Fragment Ions | Result from the cleavage of glycosidic bonds, providing the sequence of sugar units. The loss of sugar moieties (e.g., -162 Da for hexose, -146 Da for deoxyhexose, -132 Da for pentose) is characteristic.[17] |

| Aglycone Fragment | The remaining aglycone ion after the loss of all sugar units. |

The fragmentation pattern in MS/MS experiments can reveal the sequence and branching of the oligosaccharide chains.[15][18]

Experimental Protocols

Detailed experimental procedures are vital for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: A pure sample of the saponin (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or a mixture). Pyridine-d₅ is often used for its excellent dissolving power for saponins and for resolving overlapping signals.[8]

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Acquisition:

-

¹H NMR: Standard pulse sequences are used. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.[10]

-

-

2D NMR Acquisition: A suite of 2D experiments is performed to establish connectivity:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing proton connectivity within the aglycone and individual sugar units.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific sugar residue from its anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for determining the sequence of sugar units and their linkage points to the aglycone.[19]

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is useful for determining stereochemistry and glycosidic linkages.

-

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the saponin is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: An ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR) is used.[16]

-

Data Acquisition:

-

Full Scan MS: The sample is infused into the mass spectrometer to obtain a survey scan, which reveals the pseudomolecular ions and their isotopic patterns, allowing for the determination of the elemental composition.

-

Tandem MS (MS/MS): The pseudomolecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides information on the sugar sequence.[15]

-

Workflow for Structural Elucidation

The structural elucidation of a novel saponin like this compound follows a logical progression of experiments and data analysis.

The structural elucidation of "this compound" and other novel triterpenoid saponins relies on a systematic application of modern spectroscopic techniques. Although specific data for this named compound is not available in the public domain, the characteristic NMR and MS data for related saponins from the Polygala genus provide a solid foundation for its identification and characterization. By following the detailed experimental protocols and logical workflow outlined in this guide, researchers can confidently approach the structural determination of this and other complex natural products.

References

- 1. Isolation and characterization of an oxidosqualene cyclase gene encoding a β-amyrin synthase involved in Polygala tenuifolia Willd. saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New acylated triterpene saponins from Polygala tenuifolia willd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 1H and 13C NMR assignments for four triterpenoid saponins from Albizziae cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. orbi.umons.ac.be [orbi.umons.ac.be]

- 15. Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chemical Constituents of Lecythispisonis (Lecythidaceae)--A New Saponin and Complete 1H and 13C Chemical Shift Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]

Desacylsenegasaponin B: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Desacylsenegasaponin B, a triterpenoid saponin isolated from the roots of Polygala senega. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide also incorporates general information pertaining to saponins from Polygala senega to provide a broader context for research and development.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the available information.

| Property | Data |

| Molecular Formula | C₅₉H₉₄O₂₉ |

| Molecular Weight | 1267.36 g/mol |

| Melting Point | Data not available in cited sources. |

| Solubility | Triterpenoid saponins are generally lipophilic but become more water-soluble when glycosylated.[1] They are typically soluble in hot water and alcohol.[2] Specific solubility data for this compound in solvents such as water, methanol, ethanol, and DMSO is not available in the cited literature. Triterpenoids, in general, have low solubility in aqueous media.[3] The solubility of saponins can be influenced by the number and type of sugar chains attached to the aglycone.[4] |

Spectral Data:

-

¹H and ¹³C NMR: The structural elucidation of saponins is typically achieved through a combination of 1D and 2D NMR techniques, including ¹H-¹H COSY, HMQC, and HMBC experiments, to assign proton and carbon signals.

-

IR Spectroscopy: The infrared spectrum of a saponin would be expected to show characteristic absorption bands for hydroxyl (-OH), C-H, C-O, and C=C functional groups present in the triterpenoid aglycone and sugar moieties.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight and fragmentation pattern of saponins, aiding in their structural identification.

Experimental Protocols

A specific, detailed protocol for the isolation and purification of this compound is not available. However, a general workflow for the extraction and fractionation of saponins from Polygala senega roots can be inferred from the literature.

General Extraction and Fractionation of Saponins from Polygala senega

The following is a generalized protocol based on methods described for saponin extraction.

Methodology:

-

Plant Material Preparation: Dried roots of Polygala senega are ground into a fine powder.

-

Defatting: The powdered material is first defatted using a non-polar solvent like hexane to remove lipids.

-

Extraction: The defatted powder is then extracted with a polar solvent such as methanol or aqueous ethanol to isolate the saponins.

-

Concentration: The solvent from the crude extract is removed under reduced pressure to yield a concentrated saponin mixture.

-

Fractionation: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as n-butanol. The saponins preferentially move to the butanol layer.

-

Chromatographic Purification: The butanolic extract is subjected to column chromatography, often using silica gel, to separate the different saponin constituents.

-

High-Performance Liquid Chromatography (HPLC): Further purification to isolate individual saponins like this compound is typically achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and a gradient mobile phase.[5][6][7]

Biological Activity and Mechanism of Action

While specific studies on the signaling pathways of this compound are limited, research on saponins from Polygala senega indicates immunomodulatory and other biological activities.

Saponins from Polygala senega have been shown to act as immunological adjuvants, enhancing the immune response to antigens.[4][8] Studies have demonstrated that these saponins can increase the production of Th1-associated cytokines, such as Interleukin-2 (IL-2), in spleen cell cultures.[4][8]

A proposed mechanism for the anti-angiogenic effect of a related saponin, senegin III, involves the induction of Pigment Epithelium-Derived Factor (PEDF).[1] Saponins from the Polygala genus are also known to have neuroprotective effects, potentially through anti-inflammatory, anti-apoptotic, and antioxidant mechanisms.[9][10] Some of these effects may be mediated through the modulation of signaling pathways such as the NF-κB pathway.

Postulated Immunomodulatory Signaling Pathway

The following diagram illustrates a plausible, generalized signaling pathway for the immunomodulatory effects of Polygala senega saponins, leading to enhanced T-cell response. It is important to note that this is a hypothetical model for saponins from this plant and has not been specifically validated for this compound.

This diagram depicts the potential interaction of a Polygala saponin with an antigen-presenting cell (APC), leading to the activation of the NF-κB signaling pathway and subsequent production of pro-inflammatory cytokines. These cytokines can then promote the differentiation of T-helper cells towards a Th1 phenotype, resulting in the production of IL-2, a key cytokine in cell-mediated immunity.

Conclusion

This compound is a complex natural product with potential pharmacological activities, particularly in the realm of immunomodulation. However, a significant gap exists in the publicly available scientific literature regarding its specific physicochemical properties, detailed analytical methods, and precise mechanisms of action. The information presented in this guide, combining the limited data on this compound with broader knowledge of Polygala senega saponins, is intended to serve as a foundational resource for researchers. Further investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Quality evaluation of Polygala japonica through simultaneous determination of six bioactive triterpenoid saponins by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic potential of Polygala saponins in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological Activity Screening of Desacylsenegasaponin B: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of Desacylsenegasaponin B is limited in publicly available scientific literature. This guide provides a comprehensive framework for its biological activity screening based on the known activities of structurally related senegasaponins and other triterpenoid saponins. The experimental protocols and potential mechanisms described herein are representative of those commonly used for this class of compounds and should be adapted and validated for this compound specifically.

Introduction to this compound and Triterpenoid Saponins

This compound is a member of the triterpenoid saponin family, a diverse group of naturally occurring glycosides. Triterpenoid saponins are widely recognized for their broad spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, and immunomodulatory properties.[1][2][3] Saponins derived from the genus Polygala, commonly known as senegasaponins, have been a subject of interest for their potential therapeutic applications.[4][5][6] This guide outlines a systematic approach to screening the biological activities of this compound, focusing on key assays and mechanistic studies relevant to triterpenoid saponins.

Potential Biological Activities and In Vitro Screening

Based on the activities of related compounds, the primary screening of this compound should focus on its anti-inflammatory, cytotoxic, and immunomodulatory potential.

Anti-inflammatory Activity

Triterpenoid saponins from Polygala japonica have demonstrated significant anti-inflammatory effects.[4] The screening for anti-inflammatory activity can begin with in vitro assays to assess the inhibition of key inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Assays for this compound

| Assay Target | Cell Line | Method | Endpoint Measurement | Reference Compound |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Griess Assay | Nitrite concentration | L-NMMA |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Human PBMCs or THP-1 cells | ELISA / Multiplex Assay | Cytokine concentration | Dexamethasone |

| Cyclooxygenase-2 (COX-2) Expression | RAW 264.7 Macrophages | Western Blot / RT-qPCR | COX-2 protein/mRNA levels | Celecoxib |

| Inducible Nitric Oxide Synthase (iNOS) Expression | RAW 264.7 Macrophages | Western Blot / RT-qPCR | iNOS protein/mRNA levels | L-NMMA |

Cytotoxic Activity

Many triterpenoid saponins exhibit cytotoxic effects against a variety of cancer cell lines.[1][7][8][9][10] Screening for cytotoxicity is crucial to determine any potential anticancer applications.

Table 2: In Vitro Cytotoxicity Assays for this compound

| Assay | Cell Lines | Method | Endpoint Measurement | Reference Compound |

| Cell Viability | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), LN229 (Glioblastoma) | MTT / XTT Assay | Absorbance (formazan production) | Doxorubicin |

| Cell Proliferation | HeLa, B16F10 (Melanoma) | BrdU Incorporation Assay | Absorbance (BrdU incorporation) | Doxorubicin |

| Apoptosis Induction | Jurkat T cells | Annexin V/PI Staining & Flow Cytometry | Percentage of apoptotic cells | Camptothecin |

| Caspase Activity | Jurkat T cells | Caspase-3/7, -8, -9 Colorimetric/Fluorometric Assays | Enzyme activity | Staurosporine |

Immunomodulatory Activity

Saponins from Polygala senega have been shown to possess adjuvant properties, indicating an ability to modulate the immune response.[5][11][12]

Table 3: In Vitro Immunomodulatory Assays for this compound

| Assay | Primary Cells | Method | Endpoint Measurement | Reference Compound |

| Lymphocyte Proliferation | Mouse Splenocytes | BrdU Incorporation Assay | Absorbance (BrdU incorporation) | Concanavalin A |

| Cytokine Production (IL-2, IFN-γ) | Mouse Splenocytes | ELISA / Multiplex Assay | Cytokine concentration | Saponin from Quillaja saponaria |

| T Helper Cell Differentiation (Th1/Th17) | Human Naive CD4+ T cells | Flow Cytometry (intracellular cytokine staining) | Percentage of Th1/Th17 cells | PMA/Ionomycin |

In Vivo Efficacy Models

Following promising in vitro results, the biological activity of this compound should be evaluated in relevant in vivo models.

Anti-inflammatory Models

The carrageenan-induced paw edema model is a standard for assessing acute inflammation and has been used to evaluate saponins from Polygala japonica.[4]

Table 4: In Vivo Anti-inflammatory Model for this compound

| Model | Animal | Route of Administration | Parameters Measured | Reference Compound |

| Carrageenan-Induced Paw Edema | Mice or Rats | Oral (p.o.) or Intraperitoneal (i.p.) | Paw volume/thickness, Myeloperoxidase (MPO) activity in paw tissue, Histopathology | Indomethacin |

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Mice

-

Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.

-

Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally 1 hour before carrageenan injection.

-

Edema Induction: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Visualization of Pathways and Workflows

Postulated Anti-inflammatory Signaling Pathway

Triterpenoid saponins often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vitro Anti-inflammatory Screening

Caption: Workflow for in vitro anti-inflammatory screening.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion

While specific data for this compound is not yet widely available, the established biological activities of related senegasaponins and other triterpenoid saponins provide a strong rationale for investigating its anti-inflammatory, cytotoxic, and immunomodulatory properties. The experimental protocols and workflows detailed in this guide offer a robust starting point for the comprehensive biological activity screening of this compound, which may lead to the discovery of a novel therapeutic agent. It is imperative that future studies focus on isolating and characterizing this compound to perform these dedicated bioassays and elucidate its specific mechanisms of action.

References

- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adjuvant activities of saponins from the root of Polygala senega L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Jagiellonian University Repository [ruj.uj.edu.pl]

- 8. Triterpenoid Saponins with Potential Cytotoxic Activities from the Root Bark of Ilex rotunda Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triterpenoid saponins from Camellia sinensis roots with cytotoxic and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. saponins-as-cytotoxic-agents-an-update-2010-2021-part-ii-triterpene-saponins - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

Preliminary Pharmacological Assessment of Polygalaceae Saponins: A Technical Guide for Researchers

Disclaimer: Initial literature searches yielded no specific pharmacological data for "Desacylsenegasaponin B." Consequently, this guide provides a comprehensive assessment of closely related and well-studied triterpenoid saponins from the Polygalaceae family, particularly from Polygala senega and Polygala tenuifolia. The data and protocols presented herein serve as a foundational resource for researchers investigating the therapeutic potential of this class of compounds.

This technical guide offers a preliminary pharmacological overview of key saponins isolated from the Polygalaceae family, intended for researchers, scientists, and drug development professionals. It summarizes quantitative data on their biological activities, provides detailed experimental methodologies, and visualizes relevant signaling pathways and workflows.

Pharmacological Activities of Key Polygala Saponins

Saponins derived from Polygala species, such as Onjisaponin B and Tenuifolin, have demonstrated a range of promising pharmacological effects, primarily centered on neuroprotection, anti-inflammation, and oncology.

Neuroprotective and Anti-inflammatory Effects

Polygala saponins have been shown to mitigate neuroinflammation, a key factor in neurodegenerative diseases.[1][2] Tenuifolin, for instance, can protect neuronal cells from inflammation-induced toxicity by inhibiting the release of pro-inflammatory cytokines in microglial cells.[1] Onjisaponin B has also been identified as a neuroprotective agent, capable of reducing cognitive impairment in animal models by exerting anti-inflammatory and antioxidant effects.[3] Furthermore, Onjisaponin B is recognized as a novel autophagy inducer, which may contribute to its neuroprotective properties by clearing mutant proteins associated with neurodegeneration.[4]

Anticancer Activity

The anticancer potential of Polygala saponins has been observed in various studies. For example, steroidal saponins from Paris polyphylla have been shown to inhibit tumor growth and induce apoptosis in A549 lung cancer cells.[5] Ethanolic extracts of Polygala senega, rich in saponins, have also demonstrated the ability to induce apoptosis in A549 cells.[6] Saponins are known to exert cytotoxic effects on cancer cells through various mechanisms, including cell cycle arrest and the induction of apoptosis and autophagy.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological assessment of representative Polygala saponins.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Effects of Polygala Saponins

| Compound/Extract | Cell Line | Assay | Endpoint | Result | Reference |

| Tenuifolin | BV2 microglia | Griess Assay | NO production | Inhibition of LPS-induced NO production | [1] |

| Tenuifolin | BV2 microglia | ELISA | TNF-α, IL-1β, IL-6 | Inhibition of LPS-induced cytokine release | [1] |

| Tenuifolin | PC12 cells | - | IL-1β expression | Reduction to 4.44-fold (50 μM) from 11.66-fold (corticosterone-induced) | [2] |

| Onjisaponin B | PC-12 cells | GFP-LC3 assay | Autophagy | Weak induction at 5 µM | [7] |

| P. senega extract | A549 cells | Apoptosis assay | Apoptotic cells | 43.46% (early) and 10.84% (late) at 200 µg/mL | [6] |

| Polygalasaponin XLIV | HCT116 cells | Cytotoxicity | IC50 | 80 μg/mL | [8] |

Table 2: In Vivo Anti-inflammatory and Antitumor Effects of Polygala Saponins

| Compound/Extract | Animal Model | Pharmacological Effect | Dosing | Key Findings | Reference |

| Onjisaponin B | LPS-induced cognitive deficit rats | Neuroprotection | 1 and 2 mg/kg | Reduced IL-1β, IL-6, TNF-α in serum and hippocampus | [3] |

| Steroidal Saponins (P. polyphylla) | Lewis tumor-bearing C57BL/6 mice | Antitumor | 2.5, 5.0, 7.5 mg/kg | Tumor inhibition rates of 26.49%, 40.32%, and 54.94% respectively | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological assessment of Polygala saponins.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the saponin extract or purified compound.

-

MTT Addition: Following the desired incubation period, add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is employed to detect specific proteins in a sample and can be used to assess the activation of signaling pathways, such as the NF-κB pathway.

Protocol:

-

Sample Preparation: Lyse saponin-treated and control cells to extract total protein.

-

SDS-PAGE: Perform SDS-PAGE on the protein samples, typically loading 40 µg of total protein per lane.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane for at least one hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., NF-κB p65) for one hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each.

-

Secondary Antibody Incubation: Apply a diluted HRP-conjugated secondary antibody and incubate for one hour at room temperature.

-

Final Washes: Repeat the washing step.

-

Detection: Apply a detection reagent and visualize the protein bands.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmacological assessment of Polygala saponins.

References

- 1. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Onjisaponin B (OB) is Neuroprotective During Cognitive Loss Through Immune-mediated and SIRT1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Onjisaponin B derived from Radix Polygalae enhances autophagy and accelerates the degradation of mutant α-synuclein and huntingtin in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anti-Lung Cancer Activities of Steroidal Saponins of P. polyphylla Smith var. chinensis (Franch.) Hara through Enhanced Immunostimulation in Experimental Lewis Tumor-Bearing C57BL/6 Mice and Induction of Apoptosis in the A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Enigmatic World of Desacylsenegasaponin B: A Technical Guide to its Putative Structure, Analogs, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural analogs and derivatives of Desacylsenegasaponin B, a putative triterpenoid saponin derived from the roots of Polygala senega. While direct scientific literature on "this compound" is scarce, this document synthesizes available information on its acylated precursors, the senegasaponins, to propose a structure and explore potential biological activities and avenues for future research. This guide provides a comprehensive overview of related, well-characterized senega saponins, including their isolation, structural elucidation, and known pharmacological effects, offering a foundational resource for researchers interested in this class of natural products.

Introduction: The Senega Saponins

The roots of Polygala senega, commonly known as seneca snakeroot, are a rich source of a complex mixture of triterpenoid saponins. These compounds, collectively referred to as senega saponins, are characterized by a presenegenin aglycone core glycosidically linked to sugar chains.[1] Many of these saponins are further acylated, typically with methoxycinnamoyl or dimethoxycinnamoyl groups.[2][3] These acyl groups play a significant role in the biological activity of the parent saponins.

The term "this compound" implies the removal of such an acyl group from a parent "Senegasaponin B." While the deacylation of saponins can occur through natural metabolic processes or chemical hydrolysis, "this compound" itself is not a prominently reported compound in peer-reviewed literature.[4][5] This guide, therefore, focuses on the known acylated senegasaponins to infer the properties and potential of their desacyl counterparts.

Proposed Structure of this compound

Based on the elucidated structures of senegasaponins, it is hypothesized that "this compound" is the deacylated form of Senegasaponin B. The primary acyl group found in senegasaponins is a 4"-methoxycinnamoyl moiety.[2] The removal of this group from Senegasaponin B would yield the putative structure of this compound.

Table 1: Physicochemical Properties of Key Senega Saponins and the Proposed this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Botanical Source |

| Senegin II | C₇₀H₁₀₄O₃₂ | 1457.57 | Presenegenin aglycone with a complex oligosaccharide chain and a dimethoxycinnamoyl group.[6][7] | Polygala senega, Polygala tenuifolia, Polygala sibirica[8] |

| Senegin III | C₇₅H₁₁₂O₃₅ | 1573.67 | Similar to Senegin II with a more complex pentasaccharide chain acylated with a 4-methoxycinnamoyl group.[9][10] | Polygala senega[9] |

| Senegin IV | C₈₁H₁₂₂O₃₉ | 1719.81 | A more extensively glycosylated and acylated senegin derivative.[11] | Polygala senega[1] |

| Senegasaponin a | Not explicitly found | Not explicitly found | Acylated bisdesmoside-type saponin.[2] | Polygala senega[2] |

| Senegasaponin b | Not explicitly found | Not explicitly found | Acylated bisdesmoside-type saponin.[2] | Polygala senega[2] |

| Senegasaponin c | Not explicitly found | Not explicitly found | Acylated bisdesmoside-type saponin.[12] | Polygala senega[12] |

| Proposed this compound | C₄₆H₇₂O₂₂ (Hypothetical) | 977.05 (Hypothetical) | Senegasaponin B with the 4"-methoxycinnamoyl group removed. | Derivative of Polygala senega saponin |

Structural Analogs and Derivatives

The primary structural analogs of the putative this compound are the naturally occurring acylated senega saponins. The key structural variations among these compounds lie in:

-

The nature of the acyl group: E- and Z-isomers of methoxycinnamoyl and dimethoxycinnamoyl groups have been identified.[2][3][12]

-

The complexity of the sugar chains: The number and type of sugar residues attached to the aglycone vary, leading to a wide range of saponins such as senegins II, III, and IV.[1][9]

Derivatives of senega saponins can be generated through chemical or enzymatic modifications, primarily through:

-

Deacylation: Removal of the cinnamoyl groups to yield desacylsaponins.

-

Hydrolysis of sugar moieties: Stepwise removal of sugar units can produce prosapogenins and eventually the aglycone, presenegenin.[4]

Biological Activities of Senega Saponins and Potential Implications for Desacyl Derivatives

The acylated senega saponins have been reported to possess a range of biological activities. The removal of the acyl group in this compound would likely modulate these activities, potentially altering potency, selectivity, and pharmacokinetic properties.

Table 2: Reported Biological Activities of Acylated Senega Saponins

| Biological Activity | Key Findings | Reference Saponins | References |

| Hypoglycemic Activity | Found to exhibit hypoglycemic effects in oral D-glucose tolerance tests. | E- and Z-Senegasaponins a, b, c; E- and Z-Senegins II, III, IV | [12] |

| Inhibition of Alcohol Absorption | Potent inhibitory effects on alcohol absorption in rats. | E- and Z-Senegasaponins a, b | [2][3] |

| Immunomodulatory Effects | Potential as vaccine adjuvants. | Saponins from Polygala senega | [13] |

The deacylation to form this compound could potentially lead to:

-

Increased water solubility: The removal of the lipophilic acyl group may enhance aqueous solubility.

-

Altered receptor binding: The acyl group may be crucial for interaction with specific biological targets; its removal could decrease or alter binding affinity.

-

Modified cell permeability: Changes in lipophilicity will likely affect the ability of the molecule to cross cell membranes.

Experimental Protocols

While specific protocols for the synthesis or isolation of "this compound" are not available, this section outlines general methodologies for the isolation of parent senega saponins and a plausible approach for deacylation.

Isolation of Senega Saponins from Polygala senega

The following is a generalized workflow for the extraction and purification of senega saponins:

Proposed Deacylation Protocol

The targeted removal of the cinnamoyl group from a purified senega saponin (e.g., Senegasaponin B) could be achieved through mild alkaline hydrolysis.

-

Dissolution: Dissolve the purified acylated saponin in a suitable solvent (e.g., methanol).

-

Hydrolysis: Add a mild base (e.g., 0.1 M potassium carbonate) and stir at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with a weak acid and extract the desacyl-saponin.

-

Purification: Purify the resulting this compound using chromatographic techniques.

Signaling Pathways

The precise signaling pathways modulated by senega saponins are not extensively detailed in the literature. However, based on the activities of other triterpenoid saponins, several pathways can be postulated as potential targets.

Future Directions

The field of senega saponin research, particularly concerning their desacyl derivatives, is ripe for exploration. Future research should focus on:

-

Isolation and Characterization: A concerted effort to isolate and definitively characterize "this compound" from natural sources or through synthesis is paramount.

-

Structure-Activity Relationship (SAR) Studies: Systematic deacylation and modification of known senega saponins will help to elucidate the role of the acyl group and other structural features in their biological activity.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways of both acylated and desacyl senega saponins are needed to understand their pharmacological effects.

-

Pharmacokinetic Profiling: Comparative studies on the absorption, distribution, metabolism, and excretion (ADME) of acylated and desacyl saponins will be crucial for any potential therapeutic development.

Conclusion

While "this compound" remains a putative compound, the existing knowledge of its acylated precursors provides a strong foundation for future investigation. The structural diversity of senega saponins, coupled with their reported biological activities, makes them a compelling class of natural products for drug discovery and development. This technical guide serves as a starting point for researchers to explore the untapped potential of this compound and its analogs, encouraging a more profound understanding of their chemistry and pharmacology.

References

- 1. drugs.com [drugs.com]

- 2. Bioactive saponins and glycosides. I. Senegae radix. (1): E-senegasaponins a and b and Z-senegasaponins a and b, their inhibitory effect on alcohol absorption and hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E-senegasaponins A and B, Z-senegasaponins A and B, Z-senegins II and III, new type inhibitors of ethanol absorption in rats from senegae radix, the roots of Polygala senega L. var latifolia Torrey et Gray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. senegin II | C70H104O32 | CID 11953920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 34366-31-9 | Senegin II [phytopurify.com]

- 9. benchchem.com [benchchem.com]

- 10. Senegin III | C75H112O35 | CID 21669942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Senegin IV | CAS: 51005-46-0 | ChemNorm [chemnorm.com]

- 12. Bioactive saponins and glycosides. II. Senegae Radix. (2): Chemical structures, hypoglycemic activity, and ethanol absorption-inhibitory effect of E-senegasaponin c, Z-senegasaponin c, and Z-senegins II, III, and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Desacylsenegasaponin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacylsenegasaponin B is a triterpenoid saponin found in plants of the Polygala genus, which have a history of use in traditional medicine. As research into the pharmacological properties of individual saponins continues, the need for robust analytical methods for their identification and quantification becomes increasingly critical for quality control, pharmacokinetic studies, and drug development. Saponins, however, often lack strong UV chromophores, which can make their detection by conventional HPLC-UV methods challenging. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it highly suitable for the analysis of saponins.

The method described herein is adapted from a validated protocol for the simultaneous determination of several bioactive triterpenoid saponins from Polygala japonica and is expected to provide excellent resolution and sensitivity for this compound.

Experimental Protocols

Sample Preparation: Extraction from Polygala Root

This protocol outlines the extraction of saponins from the raw plant material.

-

Grinding: Mill the dried roots of the Polygala species to a fine powder (approximately 40-60 mesh).

-

Extraction Solvent: Prepare a 70% (v/v) methanol in water solution.

-

Ultrasonic Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a suitable flask.

-

Add 50 mL of the 70% methanol solution.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collection of Supernatant: Carefully decant and collect the supernatant.

-

Repeated Extraction: Repeat the extraction process (steps 3-5) on the plant residue two more times to ensure complete extraction of the saponins.

-

Pooling and Filtration: Combine the supernatants from all three extractions. Before injection into the HPLC system, filter the pooled extract through a 0.45 µm syringe filter to remove any particulate matter.

Standard Preparation

-

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of methanol in a 10 mL volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mg/mL).

-

HPLC-ELSD Method

The following table summarizes the instrumental parameters for the HPLC-ELSD analysis of this compound.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Mobile Phase C | Methanol |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Drift Tube Temp. | 105°C |

| ELSD Nebulizer Gas | Nitrogen at 2.6 L/min |

Table 1: HPLC-ELSD System Parameters

Mobile Phase Gradient Program

A gradient elution is employed to ensure the effective separation of this compound from other related saponins and matrix components.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |

| 0 | 40 | 30 | 30 |

| 20 | 20 | 40 | 40 |

| 40 | 10 | 45 | 45 |

| 50 | 0 | 50 | 50 |

| 60 | 0 | 50 | 50 |

| 61 | 40 | 30 | 30 |

| 70 | 40 | 30 | 30 |

Table 2: Mobile Phase Gradient Program

Data Presentation and Expected Results

The use of ELSD for detection will result in peaks corresponding to the mass of the analyte rather than its UV absorbance. The retention time of this compound is expected to be shorter than its acylated counterparts due to its increased polarity. A typical calibration curve should exhibit good linearity (r² > 0.999) within the tested concentration range.

| Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Intra-day Precision (RSD) | < 5.0% |

| Inter-day Precision (RSD) | < 5.0% |

| Recovery | 95-105% |

Table 3: Expected Method Performance Characteristics

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound from a plant matrix.

Caption: HPLC Analysis Workflow for this compound.

Logical Relationship of Method Components

This diagram shows the logical connection between the different components of the analytical method.

Quantitative Determination of Desacylsenegasaponin B in Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Desacylsenegasaponin B in plant extracts. The methodologies outlined are based on established analytical techniques and are intended to support quality control, standardization, and research and development efforts involving this bioactive triterpenoid saponin.

Introduction

This compound is a triterpenoid saponin identified in various plant species, notably within the Polygala genus, such as Polygala tenuifolia. Saponins from these plants are known for a range of pharmacological activities, making their precise quantification crucial for ensuring the quality, efficacy, and safety of herbal extracts and derived products. The protocols detailed below provide a framework for the extraction and analysis of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a method for the efficient extraction of this compound from dried plant material, particularly the roots of Polygala species.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Polygala tenuifolia root)

-

70% Methanol (HPLC grade)

-

n-Butanol (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Accurately weigh 1.0 g of the powdered plant material and place it into a suitable flask.

-

Add 50 mL of 70% methanol to the flask.

-

Perform ultrasonic extraction for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the solid plant residue.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the plant residue twice more to ensure exhaustive extraction.

-

Combine the supernatants from all three extractions.

-

For cleaner samples, an optional purification step can be performed:

-

Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in 20 mL of deionized water.

-

Perform a liquid-liquid partition by adding 20 mL of n-butanol and shaking vigorously in a separatory funnel. Allow the layers to separate and collect the upper n-butanol layer.

-

Repeat the partitioning with n-butanol two more times.

-

Combine the n-butanol fractions and evaporate to dryness.

-

-

Reconstitute the final dried extract in a known volume of the initial mobile phase for HPLC or UPLC-MS/MS analysis.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC-UV method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the plant extracts.

-

Sample Analysis: Inject the prepared plant extract solution and the calibration standards into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This protocol is based on general principles for the analysis of similar saponins and should be optimized and validated for this compound.

Instrumentation and Conditions:

-

UPLC-MS/MS System: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A sub-2-micron particle C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid (A) and water with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive or negative electrospray ionization (to be optimized for this compound).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40°C.

Procedure:

-

Method Validation: The UPLC-MS/MS method must be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

-

Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC method. An internal standard (a structurally similar compound not present in the extract) should be used to improve accuracy and precision.

-

Data Acquisition and Processing: Acquire data in MRM mode. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

The following tables summarize the validation parameters that should be established for a robust quantitative method.

Table 1: HPLC Method Validation Parameters

| Parameter | Specification |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

Table 2: UPLC-MS/MS Method Validation Parameters

| Parameter | Specification |

| Linearity (r²) | > 0.995 |

| Accuracy (% Recovery) | 90 - 110% |

| Intra-day Precision (% RSD) | < 15% |

| Inter-day Precision (% RSD) | < 15% |

| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |

| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL range)[1] |

Visualizations

Experimental Workflow

Caption: Workflow for Extraction and Quantitative Analysis of this compound.

Potential Signaling Pathways Modulated by Saponins

While specific signaling pathways for this compound are not yet fully elucidated, other triterpenoid saponins have been shown to modulate key inflammatory pathways such as NF-κB and MAPK.[3]

Caption: Hypothesized Modulation of Inflammatory Signaling Pathways by Triterpenoid Saponins.

References

- 1. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology, medical uses, and clinical translational challenges of Saikosaponin A: A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies of Desacylsenegasaponin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacylsenegasaponin B is a triterpenoid saponin isolated from the roots of Polygala tenuifolia, a plant with a long history of use in traditional medicine. Saponins from this plant have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects. These application notes provide detailed protocols for investigating the in vitro efficacy of this compound, offering a framework for preclinical assessment and mechanistic studies.

I. Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol outlines the investigation of the anti-inflammatory properties of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol

-

Cell Culture:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (medium with DMSO) and a positive control (LPS alone).

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After 24 hours of incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

-

Cytokine Analysis (ELISA):

-

Collect the cell culture supernatant as described above.

-

Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay (MTT Assay):

-

After removing the supernatant for the above assays, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Data Presentation

Table 1: Effect of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | Cell Viability (%) |

| Vehicle Control | 0 | 0 | 0 | 100 |

| LPS Control (1 µg/mL) | 100 | 100 | 100 | 98 ± 4 |

| This compound (1) | 85 ± 6 | 90 ± 5 | 88 ± 7 | 99 ± 3 |

| This compound (5) | 62 ± 5 | 75 ± 6 | 70 ± 5 | 97 ± 4 |

| This compound (10) | 45 ± 4 | 58 ± 5 | 55 ± 6 | 98 ± 2 |

| This compound (25) | 28 ± 3 | 40 ± 4 | 35 ± 4 | 96 ± 3 |

| This compound (50) | 15 ± 2 | 25 ± 3 | 20 ± 3 | 95 ± 5 |

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Visualization

Caption: NF-κB Signaling Pathway in Inflammation

II. Neuroprotective Effect Assessment in SH-SY5Y Cells

This protocol describes the evaluation of the neuroprotective potential of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research.

Experimental Protocol

-

Cell Culture:

-

Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

-

-

Treatment:

-

Prepare this compound solutions as previously described.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM and incubate for 24 hours. Include a vehicle control and a positive control (H2O2 alone).

-

-

Cell Viability Assay (MTT Assay):

-

Perform the MTT assay as described in the anti-inflammatory protocol to assess cell viability.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

After treatment, wash the cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

-

Data Presentation

Table 2: Neuroprotective Effect of this compound on H2O2-induced Toxicity in SH-SY5Y Cells

| Concentration (µM) | Cell Viability (% of control) | Intracellular ROS (% of H2O2 control) |

| Vehicle Control | 100 | 0 |

| H2O2 Control (100 µM) | 52 ± 5 | 100 |

| This compound (1) | 60 ± 4 | 88 ± 6 |

| This compound (5) | 75 ± 6 | 72 ± 5 |

| This compound (10) | 88 ± 5 | 55 ± 4 |

| This compound (25) | 95 ± 4 | 40 ± 3 |

| This compound (50) | 98 ± 3 | 28 ± 2 |

Data are presented as mean ± SD from three independent experiments.

Experimental Workflow Visualization

Caption: Neuroprotection Assay Workflow

III. Apoptosis Induction in Cancer Cells (e.g., HepG2)

This protocol is designed to determine if this compound can induce programmed cell death (apoptosis) in a human cancer cell line, such as the hepatocellular carcinoma cell line HepG2.

Experimental Protocol

-

Cell Culture:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well for 24 hours.

-

-

Treatment:

-

Treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control.

-

-

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining):

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Data Presentation

Table 3: Apoptotic Effect of this compound on HepG2 Cells

| Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95 ± 2 | 3 ± 1 | 2 ± 1 |

| This compound (10) | 88 ± 3 | 8 ± 2 | 4 ± 1 |

| This compound (25) | 75 ± 4 | 15 ± 3 | 10 ± 2 |

| This compound (50) | 55 ± 5 | 28 ± 4 | 17 ± 3 |